molecular formula C14H18N2O2S B345357 3-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole CAS No. 956714-09-3

3-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole

Cat. No.: B345357
CAS No.: 956714-09-3
M. Wt: 278.37g/mol
InChI Key: CFMZORNGXJRVJG-UHFFFAOYSA-N
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Description

3-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole is an organic compound with a complex structure that includes a pyrazole ring substituted with a sulfonyl group attached to a tetramethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole typically involves the reaction of 3-methyl-1H-pyrazole with 2,3,5,6-tetramethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, and implementing purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole
  • 3-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-indole

Uniqueness

3-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring and the presence of the tetramethylphenyl sulfonyl group. This unique structure imparts distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

3-methyl-1-(2,3,5,6-tetramethylphenyl)sulfonylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-9-8-10(2)13(5)14(12(9)4)19(17,18)16-7-6-11(3)15-16/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMZORNGXJRVJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)S(=O)(=O)C2=C(C(=CC(=C2C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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